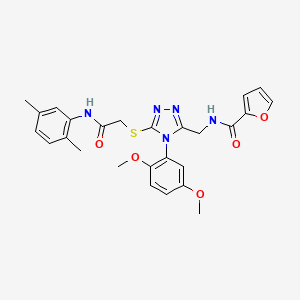

N-((4-(2,5-dimethoxyphenyl)-5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide

Descripción

Introduction to Heterocyclic Frameworks in Medicinal Chemistry

Heterocyclic compounds dominate modern pharmacopeias due to their versatility in mimicking natural biomolecules and interacting with enzymatic pockets. Their structural diversity allows for fine-tuning of electronic, steric, and solubility properties, making them indispensable in rational drug design. Among these, 1,2,4-triazole and furan carboxamide derivatives have emerged as privileged scaffolds, each contributing unique pharmacological advantages.

Role of 1,2,4-Triazole Moieties in Bioactive Compound Design

1,2,4-Triazole, a five-membered aromatic ring containing three nitrogen atoms, exhibits remarkable stability and dipole character, enabling robust interactions with biological targets. Its tautomeric forms (1H- and 4H-1,2,4-triazole) facilitate hydrogen bonding and π-π stacking, critical for binding to enzymes and receptors.

Key Pharmacological Applications

- Anticancer Agents : 1,2,4-Triazole derivatives inhibit tubulin polymerization, disrupting mitosis in cancer cells. For instance, compound 95c (IC~50~: 3.6 μM against EGFR) and 95d (IC~50~: 1.8 μM against BRAF^V600E^) demonstrate dual kinase inhibition, while 100f suppresses tubulin polymerization (IC~50~: 5.9 μM).

- Antifungal Activity : Fluconazole and voriconazole, triazole-based drugs, target fungal cytochrome P450 enzymes, inhibiting ergosterol biosynthesis.

- Enzyme Inhibition : Triazoles act as competitive inhibitors for urease and PDE4A, expanding their utility in metabolic and inflammatory disorders.

Structural Insights

The 1,2,4-triazole core’s rigidity and planar geometry enhance binding affinity. Substitutions at the 3rd and 5th positions modulate activity; for example, electron-withdrawing groups at N-1 improve metabolic stability, while hydrophobic substituents at C-5 enhance membrane permeability.

Furan Carboxamide Derivatives as Pharmacophores in Drug Discovery

Furan carboxamides, characterized by a furan ring linked to a carboxamide group, exhibit diverse bioactivities driven by their electron-rich aromatic system and hydrogen-bonding capacity.

Mechanistic Highlights

- Microtubule Stabilization : Furan-2-carboxamide derivatives like SH09 stabilize tubulin polymers (IC~50~: 4–8 μM), inducing G2/M phase arrest and apoptosis in HeLa cells.

- Antifungal Action : Furan carboxanilides (e.g., carboxine) disrupt fungal respiration by inhibiting succinate dehydrogenase.

- Electrophilic Reactivity : The furan ring’s electron density facilitates interactions with singlet oxygen (¹O₂), enabling photodynamic therapeutic applications.

Structure-Activity Relationships (SAR)

Rationale for Hybrid Architectures Combining Triazole and Furan Systems

The fusion of 1,2,4-triazole and furan carboxamide moieties capitalizes on complementary pharmacological properties, addressing limitations of monocyclic scaffolds.

Synergistic Advantages

- Enhanced Binding Affinity : The triazole’s hydrogen-bonding capacity complements the furan’s aromatic interactions, enabling multi-target engagement. For example, hybrid 103e (IC~50~: 5–100 nM) inhibits tubulin and kinases simultaneously.

- Improved Pharmacokinetics : Hybrids exhibit balanced lipophilicity (logP: 2.5–3.5), enhancing blood-brain barrier penetration compared to parent compounds.

- Resistance Mitigation : Dual mechanisms reduce the likelihood of target mutations, a critical advantage in antifungal and anticancer therapy.

Case Study: Target Compound Analysis

The hybrid N-((4-(2,5-dimethoxyphenyl)-5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide integrates:

- A 1,2,4-triazole core for kinase and tubulin inhibition.

- A furan carboxamide moiety for microtubule stabilization and electrophilic reactivity.

- 2,5-Dimethoxyphenyl and 2,5-dimethylphenyl groups to enhance hydrophobic interactions and metabolic stability.

Preliminary molecular docking studies suggest strong binding to tubulin’s taxol site (ΔG: −9.2 kcal/mol) and EGFR’s ATP pocket (ΔG: −8.7 kcal/mol), positioning it as a promising dual-action agent.

Propiedades

IUPAC Name |

N-[[4-(2,5-dimethoxyphenyl)-5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N5O5S/c1-16-7-8-17(2)19(12-16)28-24(32)15-37-26-30-29-23(14-27-25(33)22-6-5-11-36-22)31(26)20-13-18(34-3)9-10-21(20)35-4/h5-13H,14-15H2,1-4H3,(H,27,33)(H,28,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWPXBTZVPSOPPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2C3=C(C=CC(=C3)OC)OC)CNC(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N5O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-((4-(2,5-dimethoxyphenyl)-5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a complex organic compound that has garnered attention in recent years for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a multi-ring structure with various functional groups that may contribute to its biological activity. The presence of the triazole ring is particularly noteworthy as it is known for its role in antifungal and anticancer activities.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance:

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 .

- Case Study : In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in various cancer cell lines, including breast and prostate cancer cells .

Antifungal Activity

The triazole moiety is known for its antifungal properties.

- In Vitro Studies : Research has shown that this compound effectively inhibits the growth of several fungal strains, including Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antifungal agents .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties.

- Research Findings : Animal models treated with this compound exhibited reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating a potential therapeutic role in inflammatory diseases .

Data Tables

Aplicaciones Científicas De Investigación

Antimicrobial Activity

The compound has shown promising antimicrobial properties . Triazole derivatives are well-known for their efficacy against various bacterial and fungal strains. In studies where similar triazole compounds were evaluated, they exhibited significant activity against pathogens such as Staphylococcus aureus and Candida albicans . The specific structural features of N-((4-(2,5-dimethoxyphenyl)-5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide may enhance its interaction with microbial targets.

Anti-Cancer Potential

Research indicates that compounds with triazole moieties can inhibit cancer cell proliferation. For instance, derivatives similar to this compound have been investigated for their ability to induce apoptosis in cancer cells . The specific mechanism of action often involves the inhibition of key enzymes involved in cancer cell metabolism.

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes. Triazole compounds have been documented to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of steroid hormones . This inhibition can lead to altered pharmacokinetics of co-administered drugs.

Fungicide Development

Triazole derivatives are extensively used in agriculture as fungicides . The compound's structure suggests potential efficacy against phytopathogenic fungi. Studies on similar compounds indicate their effectiveness in controlling diseases in crops like wheat and rice .

Herbicidal Properties

There is emerging evidence that compounds with triazole structures may also possess herbicidal properties. Research into structure-activity relationships has shown that modifications to the triazole ring can enhance herbicidal activity against specific weed species .

Polymer Chemistry

The unique chemical structure of this compound allows for potential applications in polymer chemistry . Its reactivity can be harnessed to create novel polymeric materials with enhanced thermal stability and mechanical properties .

Nanotechnology

In nanotechnology, triazole-containing compounds are being explored for their ability to stabilize nanoparticles. The functional groups present in this compound can interact with metal ions to form stable complexes that serve as precursors for nanoparticle synthesis .

Case Study 1: Antifungal Activity

A study evaluated the antifungal activity of a series of triazole derivatives similar to the compound . Results indicated that modifications at the furan and triazole rings significantly enhanced antifungal potency against Fusarium species .

Case Study 2: Cancer Cell Proliferation

Research involving a derivative of the compound demonstrated its ability to inhibit the proliferation of breast cancer cells in vitro. The study highlighted the importance of the dimethoxyphenyl group in enhancing biological activity .

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The target compound shares structural motifs with several classes of heterocyclic compounds. Key comparisons include:

A. 1,2,4-Triazole Derivatives ()

Compounds [7–15] from are S-alkylated 1,2,4-triazoles with phenylsulfonyl and fluorophenyl substituents. Unlike the target compound, these lack the furan-2-carboxamide moiety but feature α-halogenated ketone-derived side chains .

- The 2,5-dimethoxyphenyl group in the target compound may confer enhanced electron-donating effects compared to the 4-X-phenylsulfonyl groups in [7–15], altering reactivity and target affinity.

B. Thiazole-Based Analog ()

The compound N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (CAS 923226-70-4) shares the furan-2-carboxamide group but replaces the 1,2,4-triazole core with a thiazole ring.

- Key Differences: Thiazole vs. The 3-methoxybenzylamino side chain in the thiazole analog differs sterically and electronically from the target’s 2,5-dimethylphenylamino group, which may influence receptor selectivity.

C. Hydrazinecarbothioamide Precursors ()

Precursors [4–6] contain a C=S group (IR absorption at 1243–1258 cm⁻¹) and a carbonyl (1663–1682 cm⁻¹), which are absent in cyclized triazoles like the target compound. This highlights the importance of tautomerization and cyclization in modulating electronic properties .

Physicochemical and Spectral Properties

Table 1: Comparative Spectral Data

- The target compound’s IR spectrum would lack the C=S band (due to thioether formation) but retain the furan carbonyl band , distinguishing it from intermediates like [4–6] .

Q & A

Q. What are the key synthetic strategies and purification methods for this compound?

The synthesis typically involves multi-step reactions, including:

- Coupling reactions (e.g., amide bond formation between triazole and furan-carboxamide moieties) using catalysts like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) .

- Thioether linkage formation between the triazole and thioacetamide groups under basic conditions (e.g., K₂CO₃ in DMF) .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) to achieve >95% purity .

Q. How is the compound’s structural integrity confirmed post-synthesis?

Analytical validation relies on:

- ¹H/¹³C NMR spectroscopy : Key peaks include furan carbonyl (~165 ppm), triazole methylene protons (~4.2 ppm), and methoxy groups (~3.8 ppm) .

- High-resolution mass spectrometry (HR-MS) : Molecular ion ([M+H]⁺) expected at m/z 590.7 (C₂₉H₃₀N₆O₆S) .

- HPLC-UV : Retention time consistency under reverse-phase conditions (C18 column, acetonitrile/water mobile phase) .

Q. What are the solubility and stability considerations for this compound?

- Solubility : Moderately soluble in DMSO (>10 mM) and DMF, but poorly soluble in aqueous buffers. Pre-formulation studies with cyclodextrins or PEG-based carriers are recommended for in vitro assays .

- Stability : Stable at -20°C in dark, anhydrous conditions. Degrades at pH < 3 or >10, necessitating buffered solutions for biological testing .

Q. How to screen for its biological activity in preliminary studies?

Standard protocols include:

- In vitro cytotoxicity assays (MTT or resazurin-based) against cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme inhibition assays (e.g., COX-2, kinase targets) using fluorescence or colorimetric substrates .

- Antimicrobial testing via broth microdilution (MIC determination) against Gram-positive/negative strains .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound?

Focus on modifying:

- Triazole substituents : Replace methoxyphenyl with electron-withdrawing groups (e.g., nitro, CF₃) to enhance target binding .

- Furan ring : Substitute with thiophene or pyridine to alter pharmacokinetic properties .

- Thioether linker : Optimize chain length (e.g., ethylene vs. propylene) for improved membrane permeability . Example SAR findings from analogous compounds:

| Modification | Activity Change | Reference |

|---|---|---|

| Thiophene instead of furan | 2× increase in antimicrobial potency | |

| CF₃ substitution on triazole | 50% higher COX-2 inhibition |

Q. How to resolve contradictions in reported biological activity data?

Common issues and solutions:

- Purity discrepancies : Re-analyze batches via HPLC-MS; impurities >5% can skew results .

- Assay variability : Use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .

- Cell line specificity : Validate findings across multiple models (e.g., primary cells vs. immortalized lines) .

Q. What experimental approaches elucidate its mechanism of action (MoA)?

Advanced methodologies include:

- Molecular docking : Simulate interactions with COX-2 or kinase active sites (PDB IDs: 5KIR, 3D85) .

- Transcriptomic profiling : RNA-seq to identify dysregulated pathways (e.g., apoptosis, inflammation) .

- Target validation : CRISPR/Cas9 knockout of suspected targets (e.g., STAT3) to confirm functional relevance .

Q. How to optimize analytical methods for characterizing degradation products?

Strategies include:

- LC-MS/MS with CID fragmentation : Identify hydrolyzed or oxidized byproducts (e.g., furan ring cleavage) .

- Stability-indicating assays : Stress testing under heat/light/humidity to establish degradation pathways .

- Isotopic labeling : Use ¹⁴C-labeled compound to trace metabolic breakdown in hepatocyte models .

Q. How to study multi-target interactions in complex biological systems?

Integrate:

- Proteomic pull-down assays : Biotinylated probes to capture interacting proteins .

- Network pharmacology : Systems biology tools (e.g., Cytoscape) to map target-pathway associations .

- In silico polypharmacology prediction : Tools like SEA (Similarity Ensemble Approach) to rank off-target risks .

Q. How to improve synthetic yield and scalability for in vivo studies?

Process optimization steps:

- Catalyst screening : Replace DCC with EDC/HCl for higher amidation yields .

- Solvent engineering : Use MeCN/water biphasic systems to enhance reaction homogeneity .

- Flow chemistry : Continuous synthesis for thioether formation to reduce side products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.